2-[[(Z)-2,2-dimethylhydrazono](4-methoxyphenyl)methyl]-1H-indene-1,3(2H)-dione
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Description
The compound "2-[(Z)-2,2-dimethylhydrazonomethyl]-1H-indene-1,3(2H)-dione" is a part of a diverse class of chemicals that includes arylhydrazones of β-diketones. These compounds are of significant interest due to their varied applications in the field of synthetic organic chemistry, as well as their potential biological activities. This document provides a comprehensive overview of the synthesis, molecular structure analysis, chemical reactions and properties, as well as physical and chemical properties analysis of this compound and closely related analogs.
Synthesis Analysis
The synthesis of arylhydrazones of β-diketones, which includes compounds similar to the one , involves the reaction of β-diketones with arylhydrazines. Sethukumar et al. (2011) detailed the synthesis of a series of arylhydrazones, showcasing the versatility of this approach. Their method exemplifies the creation of structures that potentially include the target compound through effective intramolecular hydrogen bonding, impacting the chemical shifts observed in NMR spectra (Sethukumar et al., 2011).
Molecular Structure Analysis
The molecular structure of arylhydrazones, including the compound of interest, is characterized by X-ray diffraction (XRD) techniques, providing insights into their conformation and resonance-assisted hydrogen bonding (RAHB). The XRD analysis of similar compounds confirms the envelop conformation of the dimedone ring, a structural feature that is crucial for understanding the chemical behavior and reactivity of these molecules (Sethukumar et al., 2011).
Chemical Reactions and Properties
Arylhydrazones of β-diketones undergo various chemical reactions, including nucleophilic addition, cyclization, and condensation, driven by their unique molecular structure. The presence of the arylhydrazone moiety allows for selective reactivity with electrophiles, while the β-diketone segment can participate in condensation reactions, leading to the formation of complex heterocyclic systems. These reactions are fundamental in synthesizing novel organic compounds with potential applications in medicinal chemistry and materials science.
Physical Properties Analysis
The physical properties of arylhydrazones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure, specifically the nature of the substituents on the aryl ring and the configuration of the hydrazone linkage. These properties are essential for determining the compound's suitability for various applications, including its potential use in organic electronic materials or as intermediates in pharmaceutical synthesis.
Chemical Properties Analysis
The chemical properties of the target compound, including acidity, basicity, and reactivity towards various reagents, are crucial for its application in synthetic chemistry. The electronic nature of the substituents on the aryl ring and the indene dione core significantly influence these properties, impacting the compound's behavior in chemical reactions. Understanding these properties is vital for designing reaction pathways and conditions that yield desired products efficiently.
Scientific Research Applications
Stereoselective Synthesis
- Stereoselective Synthesis : The compound is used in the stereoselective synthesis of Z-3-alkoxy-3-[(4′-methoxyphenyl)methylidene]-1(3H)-isobenzofuranones, identified via X-ray crystallography (Kapoor et al., 2003).
Fluorescent Chemosensors
- Fluorescent Chemosensors : Utilized as a highly selective fluorescent chemosensor for Cu2+, showing sensitivity and selectivity towards this cation over others. The fluorescence turn-on mechanism is mediated by intramolecular charge transfer (Subhasri et al., 2014).
Ultrasound-Assisted Synthesis
- Ultrasound-Assisted Synthesis : Employed in the synthesis of various indene-dione derivatives using ultrasound irradiation, demonstrating an environmentally benign approach with good yields (Ghahremanzadeh et al., 2011).
Photochromism and Acidochromism
- Photochromism and Acidochromism : The compound shows photochromic properties and is also used for studying acid/base-induced solid-state fluorescence switching due to its specific molecular structure (Chen et al., 2010).
Optoelectronic and Charge Transport Properties
- Optoelectronic and Charge Transport Properties : Investigated for its potential as an efficient material for organic light-emitting diodes (OLEDs), focusing on its structural, optoelectronic, and charge transport properties (Wazzan & Irfan, 2019).
properties
IUPAC Name |
2-[N-(dimethylamino)-C-(4-methoxyphenyl)carbonimidoyl]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)20-17(12-8-10-13(24-3)11-9-12)16-18(22)14-6-4-5-7-15(14)19(16)23/h4-11,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIKWFKEVBJXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=C(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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